Cas no 1083-09-6 (Benzeneethanamine,2,4,5-trimethoxy-a-methyl-)
1083-09-6 structure
Product Name:Benzeneethanamine,2,4,5-trimethoxy-a-methyl-
Numero CAS:1083-09-6
MF:C12H19NO3
MW:225.284163713455
CID:209822
PubChem ID:31014
Update Time:2025-04-19
Benzeneethanamine,2,4,5-trimethoxy-a-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanamine,2,4,5-trimethoxy-a-methyl-
- 2,4,5-TRIMETHOXYAMPHETAMIN
- 2,4,5-Trimethoxyamphetamine
- 2,4,5-TMA
- 2,4,5-trimethoxyphenylisopropylamine
- TMA-2
- DL-2,4,5-TRIMETHOXYAMPHETAMINE
- 713Z3SL0TJ
- 1-(2,4,5-trimethoxyphenyl)propan-2-amine
- CHEMBL8389
- 1-Methyl-2-(2,4,5-trimethoxyphenyl)ethylamine #
- 22199-15-1
- TVSIMAWGATVNGK-UHFFFAOYSA-N
- DTXSID00874364
- Benzeneethanamine, 2,4,5-trimethoxy-alpha-methyl-, (+-)-
- Benzeneethanamine, 2,4,5-trimethoxy-.alpha.-methyl-
- Benzeneethanamine,2,4,5-trimethoxy-.alpha.-methyl-(.+/-.)-
- 1-Methyl-2-(2,4,5-trimethoxy-phenyl)-ethylamine
- SCHEMBL398580
- BAA08309
- J13.143A
- NS00017333
- PD020028
- Phenethylamine, alpha-methyl-2,4,5-trimethoxy-
- BDBM50005253
- Phenethylamine, 2,4,5-trimethoxy-alpha-methyl-
- UNII-713Z3SL0TJ
- 1083-09-6
- (+/-)-1-(2,4,5-TRIMETHOXYPHENYL)-2-AMINOPROPANE
- 2,4,5-Trimethoxy-alpha-methylbenzeneethanamine
- 2,4,5-Trimethoxy-.alpha.-methylphenethylamine
- 2,4,5-TRIMETHOXYAMPHETAMINE, DL-
- Phenethylamine, .alpha.-methyl-2,4,5-trimethoxy-
- 2,4,5-Trimethoxy-alpha-methylphenethylamine
- Phenethylamine, 2,4,5-trimethoxy-.alpha.-methyl-
- AKOS000161117
- 1-Methyl-2-(2,4,5-trimethoxy-phenyl)-ethylamine(2,4,5-TMA)
- (+/-)1-Methyl-2-(2,4,5-trimethoxy-phenyl)-ethylamine
-
- Inchi: 1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3
- Chiave InChI: TVSIMAWGATVNGK-UHFFFAOYSA-N
- Sorrisi: O(C)C1C=C(C(=CC=1CC(C)N)OC)OC
Proprietà calcolate
- Massa esatta: 225.13600
- Massa monoisotopica: 225.136493
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 201
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 53.7
Proprietà sperimentali
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 329.5±37.0 °C at 760 mmHg
- Punto di infiammabilità: 155.0±20.2 °C
- Indice di rifrazione: 1.519
- PSA: 53.71000
- LogP: 2.30240
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
Benzeneethanamine,2,4,5-trimethoxy-a-methyl- Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzeneethanamine,2,4,5-trimethoxy-a-methyl- Letteratura correlata
-
1. Crystal and molecular structure of the psychotropic drug 2-(4-ethyl-2,5-dimethoxyphenyl)-1-methylethylamine (4-ethyl-2,5-dimethoxyamphetamine)Olga Kennard,Carmel Giacovazzo,Alan S. Horn,Romano Mongiorgi,Lodovico Riva di Sanseverino J. Chem. Soc. Perkin Trans. 2 1974 1160
1083-09-6 (Benzeneethanamine,2,4,5-trimethoxy-a-methyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso